molecular formula C8H7FN2 B15360129 2-Fluoro-4,6-dimethyl-3-pyridinecarbonitrile

2-Fluoro-4,6-dimethyl-3-pyridinecarbonitrile

Cat. No.: B15360129
M. Wt: 150.15 g/mol
InChI Key: LALMNLZQJJYJKK-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-dimethyl-3-pyridinecarbonitrile is a fluorinated pyridine derivative with a molecular formula of C8H6FN2. This compound features a pyridine ring substituted with fluorine, methyl groups, and a nitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Nitrilation: The compound can be synthesized by halogenating 4,6-dimethylpyridine to introduce the fluorine atom, followed by nitrilation to add the cyano group.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, can be employed to introduce the fluorine and nitrile groups onto the pyridine ring.

Industrial Production Methods:

  • Batch Process: Industrial production often involves a batch process where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, catalysts) are carefully controlled to optimize yield and purity.

  • Continuous Flow Process: Some industrial setups may use a continuous flow process, where reactants are continuously fed into a reactor, and the product is continuously collected, enhancing efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to an amine.

  • Substitution: Substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are commonly used for reduction.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives such as carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Heterocyclic compounds with different substituents.

Scientific Research Applications

2-Fluoro-4,6-dimethyl-3-pyridinecarbonitrile is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Fluoro-4,6-dimethyl-3-pyridinecarbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

  • 3-Fluoro-4,6-dimethylpyridine: Similar structure but without the nitrile group.

  • 4-Fluoro-3-pyridinecarbonitrile: Similar structure but with a different position of the fluorine atom.

  • 2-Fluoro-3-pyridinecarbonitrile: Similar structure but with a different position of the fluorine atom.

Uniqueness: 2-Fluoro-4,6-dimethyl-3-pyridinecarbonitrile is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its combination of fluorine, methyl groups, and nitrile functionality makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-fluoro-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALMNLZQJJYJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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